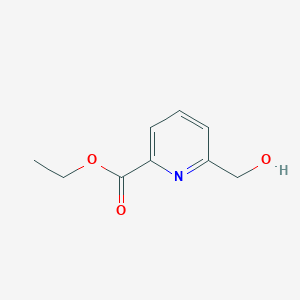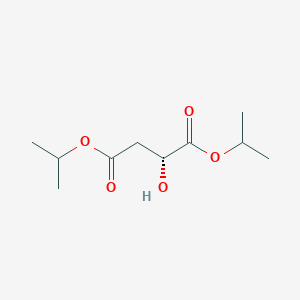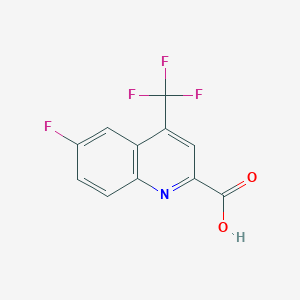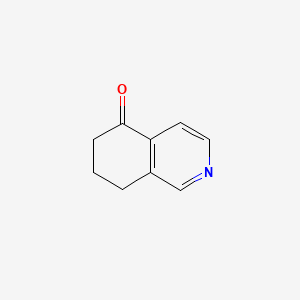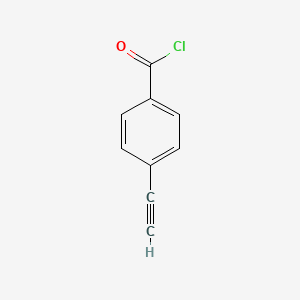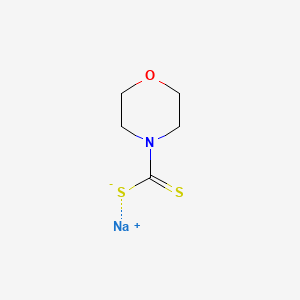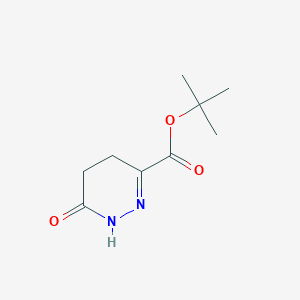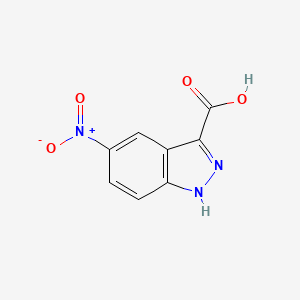
Ácido 5-nitro-1H-indazol-3-carboxílico
Descripción general
Descripción
5-nitro-1H-indazole-3-carboxylic Acid is a derivative of indazole . Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .
Synthesis Analysis
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . Hence, they have gained considerable attention in the field of medicinal chemistry . This review aims to summarize the recent advances in various methods for the synthesis of indazole derivatives .
Molecular Structure Analysis
Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .
Chemical Reactions Analysis
The reactions in HCl (aq) correspond to 1a → 2a, 1b → 2b (95%) + 3b (5%), 1c → 2c, 1d → 2d, and 1e → 3e; neutral 3e decomposes into 1e plus a small isomerization into 2e .
Aplicaciones Científicas De Investigación
Actividad anticancerígena
Los derivados de indazol, incluidos compuestos similares al Ácido 5-nitro-1H-indazol-3-carboxílico, se han estudiado por su potencial como agentes anticancerígenos. Han mostrado efectos inhibitorios contra varias líneas celulares cancerosas, lo que los convierte en un tema de interés en la investigación oncológica .
Propiedades antiinflamatorias
Algunos compuestos de indazol se han sintetizado y evaluado para actividades antiinflamatorias. Su motivo estructural se considera significativo en el desarrollo de nuevos fármacos antiinflamatorios .
Efectos antidepresivos
Los indazoles también se exploran por sus propiedades antidepresivas. La parte heterocíclica de indazol es una característica común en varios compuestos con potencial actividad antidepresiva .
Agentes antibacterianos
La estructura de indazol se encuentra en varios agentes antibacterianos. La investigación sobre nuevos derivados de indazol continúa expandiendo el rango de medicamentos antibacterianos .
Inhibición de la quinasa
Los indazoles están llamando la atención como inhibidores de la quinasa en la química medicinal. Sirven como intermediarios clave para crear indazoles 3-sustituidos polifuncionalizados con diversas actividades biológicas .
Mecanismo De Acción
Target of Action
Indazole derivatives have been found to inhibit, regulate, and modulate various kinases, including chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
For instance, they can inhibit the activity of certain kinases, disrupting the normal cell cycle and potentially leading to cell death .
Biochemical Pathways
Given its potential interaction with kinases, it may impact pathways related to cell cycle regulation and cell volume regulation . The downstream effects of these interactions could include altered cell proliferation and cell death.
Pharmacokinetics
It is known that the compound has a molecular weight of 20715 . Its density is 1.7±0.1 g/cm3, and it has a boiling point of 547.1±30.0 °C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
Based on its potential interaction with kinases, it may lead to altered cell cycle progression and potentially cell death .
Action Environment
It is known that the compound should be stored at 2-8°c in a dry, sealed environment . This suggests that temperature and humidity may affect its stability and efficacy.
Safety and Hazards
The safety data sheet for indazole derivatives suggests that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Análisis Bioquímico
Biochemical Properties
5-Nitro-1H-indazole-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a key signaling molecule in various physiological processes . The interaction between 5-nitro-1H-indazole-3-carboxylic acid and nitric oxide synthase results in the inhibition of nitric oxide production, which can have significant implications for cellular signaling and immune responses. Additionally, 5-nitro-1H-indazole-3-carboxylic acid has been found to interact with other enzymes and proteins, further highlighting its importance in biochemical research .
Cellular Effects
The effects of 5-nitro-1H-indazole-3-carboxylic acid on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of nitric oxide synthase by 5-nitro-1H-indazole-3-carboxylic acid can lead to altered cell signaling, affecting processes such as inflammation and apoptosis. Furthermore, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins. The overall effect of 5-nitro-1H-indazole-3-carboxylic acid on cellular metabolism is complex and can vary depending on the specific cellular context and experimental conditions .
Molecular Mechanism
The molecular mechanism of action of 5-nitro-1H-indazole-3-carboxylic acid involves its interaction with various biomolecules, leading to changes in enzyme activity and gene expression . One of the primary targets of this compound is nitric oxide synthase, which it inhibits by binding to the enzyme’s active site. This inhibition prevents the production of nitric oxide, a critical signaling molecule involved in numerous physiological processes. Additionally, 5-nitro-1H-indazole-3-carboxylic acid can interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-nitro-1H-indazole-3-carboxylic acid can change over time due to factors such as stability and degradation . This compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation processes. Long-term studies have shown that 5-nitro-1H-indazole-3-carboxylic acid can have lasting effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation. These temporal effects are important to consider when designing experiments and interpreting results involving this compound .
Dosage Effects in Animal Models
The effects of 5-nitro-1H-indazole-3-carboxylic acid in animal models can vary depending on the dosage administered . At lower doses, this compound can effectively inhibit nitric oxide synthase and modulate cellular processes without causing significant toxicity. At higher doses, 5-nitro-1H-indazole-3-carboxylic acid can induce toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects highlight the importance of careful dose selection in experimental studies involving this compound .
Metabolic Pathways
5-Nitro-1H-indazole-3-carboxylic acid is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors . This compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, the inhibition of nitric oxide synthase by 5-nitro-1H-indazole-3-carboxylic acid can lead to changes in the levels of nitric oxide and other related metabolites. Additionally, this compound can interact with other metabolic enzymes, further influencing metabolic pathways and cellular function .
Transport and Distribution
The transport and distribution of 5-nitro-1H-indazole-3-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments. The localization and accumulation of 5-nitro-1H-indazole-3-carboxylic acid within cells can affect its activity and function, making it important to understand these processes in detail. Studies have shown that this compound can interact with transporters and binding proteins, influencing its distribution and overall effects on cellular function .
Subcellular Localization
The subcellular localization of 5-nitro-1H-indazole-3-carboxylic acid is an important factor in determining its activity and function . This compound can be targeted to specific cellular compartments through various mechanisms, including targeting signals and post-translational modifications. The localization of 5-nitro-1H-indazole-3-carboxylic acid within specific organelles can influence its interactions with biomolecules and subsequent effects on cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
5-nitro-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)7-5-3-4(11(14)15)1-2-6(5)9-10-7/h1-3H,(H,9,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTOGNYOQHDCAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428008 | |
| Record name | 5-nitro-1H-indazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78155-76-7 | |
| Record name | 5-nitro-1H-indazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitro-1H-indazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



